molecular formula C30H37NO9 B1168055 Scutebata F CAS No. 1207181-62-1

Scutebata F

Cat. No. B1168055
CAS RN: 1207181-62-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Scutebata F is a compound derived from the herbs of Scutellaria barbata D.Don . It is a type of Diterpenoids and has a molecular formula of C30H37NO9 . The compound is a powder and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .


Molecular Structure Analysis

Scutebata F has a molecular weight of 555.6 g/mol . The molecule contains a total of 81 bonds, including 44 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 4 six-membered rings .


Physical And Chemical Properties Analysis

Scutebata F is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 555.6 g/mol and a molecular formula of C30H37NO9 .

Scientific Research Applications

  • Cytotoxic Activities Against Cancer Cell Lines : Compounds isolated from Scutellaria barbata, including scutebata A, B, C, and P, have demonstrated cytotoxic activities against various human cancer cell lines, such as colon cancer, breast cancer, and liver cancer. These compounds are found to inhibit cancer cell growth and induce apoptosis in cancer cells (Wang et al., 2018).

  • Inhibitory Effects on Colon Cancer : A chemically standardized extract from Scutellaria barbata has shown inhibitory effects on human colon cancer cell lines, suggesting potential applications in colon cancer treatment (Goh et al., 2005).

  • Anticancer Activity and Mechanism of Action : Studies have revealed that extracts of Scutellaria barbata possess significant anticancer activities, influencing cell cycle control and inducing cell apoptosis. This includes effects on lung cancer, digestive system cancers, and breast cancer (Yin et al., 2004).

  • Antimicrobial and Wound Healing Applications : Beyond its anticancer properties, Scutellaria barbata has been used in the synthesis of silver nanoparticles, which have shown antimicrobial properties and potential for wound healing applications (Veeraraghavan et al., 2021).

  • Antioxidant Activity : Polysaccharides extracted from Scutellaria barbata have demonstrated antioxidant activities, providing a scientific basis for its use in traditional medicine as an antioxidant (Ye & Huang, 2012).

properties

IUPAC Name

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJGRPGPCIYGRC-LZUUMNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316848
Record name Scutebarbatine F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutebata F

CAS RN

1207181-62-1
Record name Scutebarbatine F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutebarbatine F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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